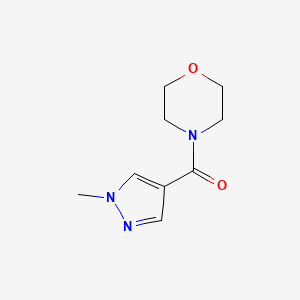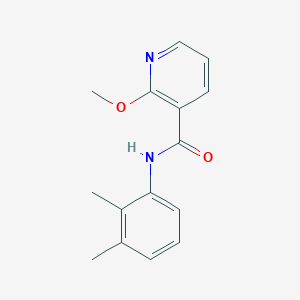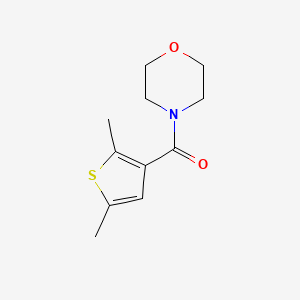
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone
説明
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone, also known as MPMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and morpholine, and its synthesis method and mechanism of action have been extensively studied. In
科学的研究の応用
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
作用機序
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death.
実験室実験の利点と制限
One of the main advantages of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone for lab experiments is its high purity and stability. (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is a well-characterized compound that can be easily synthesized and purified, making it an ideal candidate for various lab experiments. However, one of the limitations of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone. One of the most promising directions is the development of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone as a drug candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone and its potential applications in the field of medicinal chemistry. Additionally, studies are needed to optimize the synthesis method of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone and improve its solubility in water for easier use in lab experiments.
In conclusion, (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further studies are needed to fully understand the potential of (1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone in various fields of scientific research.
特性
IUPAC Name |
(1-methylpyrazol-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-7-8(6-10-11)9(13)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQCEEUHOCERHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-4-yl)-morpholin-4-yl-methanone | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)






![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)
